![molecular formula C20H22N4O B2925253 1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-56-0](/img/structure/B2925253.png)
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s by researchers at the pharmaceutical company Merck, who were searching for novel compounds that could modulate the activity of mGluR5. Since then, MPEP has become an important tool in neuroscience research, as it allows scientists to study the role of mGluR5 in a variety of physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been explored in the synthesis and structural analysis of various organic molecules. One study details the synthesis of a related compound and analyzes its solid-state formation and molecular interactions, highlighting the potential utility of similar compounds in creating complex organic structures (Bisseyou et al., 2007).
Metal-Organic Frameworks (MOFs)
- Research on 2D cadmium(II) coordination polymers involves compounds with structural similarities, demonstrating the role of such molecules in the development of novel MOFs. These frameworks have been studied for their thermal stability and fluorescent properties, indicating applications in materials science (Li et al., 2012).
Antiviral Activity
- Certain derivatives have been synthesized and evaluated for their antiviral activities, with research findings supporting their potential use in developing new antiviral agents. This illustrates the applicability of such compounds in medicinal chemistry and drug development (Attaby et al., 2006).
Coordination Chemistry and Host-Guest Complexes
- Studies on imidazopyridine-based cations and their complexation with crown ethers reveal insights into the formation of host-guest complexes. This research underscores the significance of these compounds in understanding molecular recognition and designing molecular machines (Moreno-Olivares et al., 2013).
Catalysis
- Investigations into ruthenium(II)-NNN pincer complexes for coupling reactions highlight the catalytic potential of related compounds. Such research contributes to the field of catalysis, particularly in the synthesis of heterocyclic compounds and the development of efficient catalysts (Li et al., 2018).
Drug Design and Bioactive Scaffolds
- A study reports the synthesis of imidazopyridines with significant inhibitory activity against snake venom phospholipase A2, suggesting the therapeutic potential of such compounds. This underscores the importance of these molecules in drug design and the development of new treatments (Anilkumar et al., 2015).
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-9-12-23(13-10-15)19(25)14-24-18-8-3-2-6-16(18)22-20(24)17-7-4-5-11-21-17/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQJOUGWJRKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

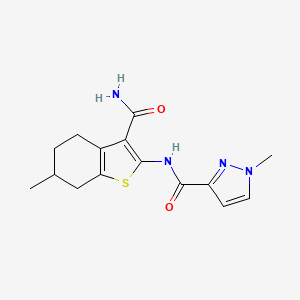
![5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925172.png)
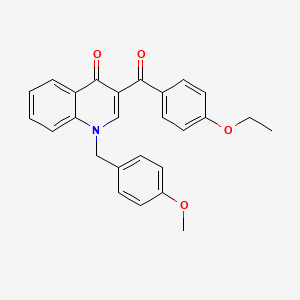
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
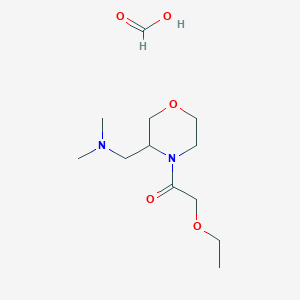
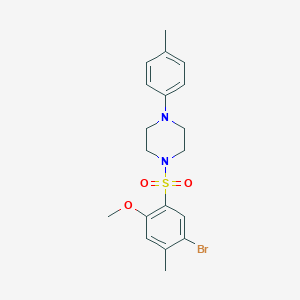
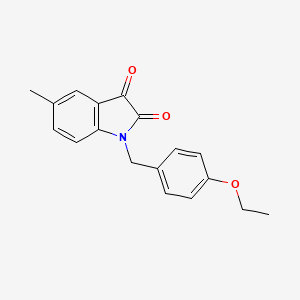


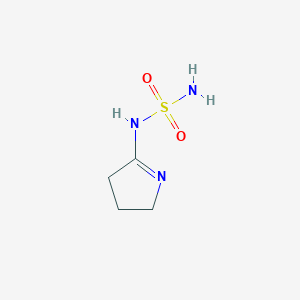
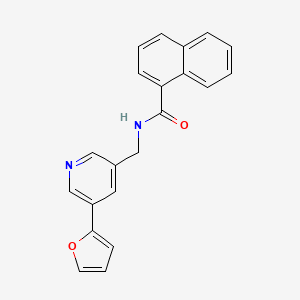
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)
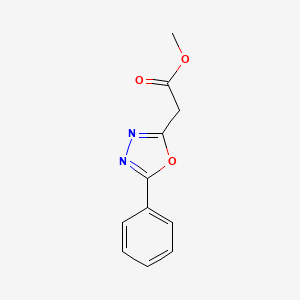
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)